variant MCH

Description

Properties

Molecular Formula |

C98H147N25O30S3 |

|---|---|

Molecular Weight |

2251.6 g/mol |

IUPAC Name |

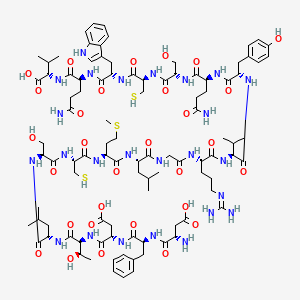

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C98H147N25O30S3/c1-46(2)33-62(112-83(138)61(30-32-156-10)110-93(148)70(44-154)119-92(147)69(43-125)118-86(141)63(34-47(3)4)115-96(151)79(50(9)126)123-90(145)67(39-76(133)134)114-88(143)64(35-51-17-12-11-13-18-51)111-80(135)56(99)38-75(131)132)81(136)106-41-74(130)107-58(21-16-31-104-98(102)103)84(139)121-77(48(5)6)95(150)116-65(36-52-22-24-54(127)25-23-52)87(142)108-59(26-28-72(100)128)82(137)117-68(42-124)91(146)120-71(45-155)94(149)113-66(37-53-40-105-57-20-15-14-19-55(53)57)89(144)109-60(27-29-73(101)129)85(140)122-78(49(7)8)97(152)153/h11-15,17-20,22-25,40,46-50,56,58-71,77-79,105,124-127,154-155H,16,21,26-39,41-45,99H2,1-10H3,(H2,100,128)(H2,101,129)(H,106,136)(H,107,130)(H,108,142)(H,109,144)(H,110,148)(H,111,135)(H,112,138)(H,113,149)(H,114,143)(H,115,151)(H,116,150)(H,117,137)(H,118,141)(H,119,147)(H,120,146)(H,121,139)(H,122,140)(H,123,145)(H,131,132)(H,133,134)(H,152,153)(H4,102,103,104)/t50-,56+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,77+,78+,79+/m1/s1 |

InChI Key |

OLHBYHJFEIBGCZ-HUSDBPEESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Genomic and Molecular Architecture of the Variant Melanin Concentrating Hormone System

Evolutionary Genesis and Phylogenetic Relationships

The emergence of the variant MCH genes, designated PMCHL1 and PMCHL2, is a relatively recent event in evolutionary history, confined to primates.

The this compound genes arose from the functional PMCH gene, located on chromosome 12, through a process called retrotransposition. nih.gov This event, where an RNA transcript is reverse-transcribed back into DNA and inserted into the genome, occurred in a common ancestor of the Catarrhini (Old World monkeys, apes, and humans) after their divergence from Platyrrhini (New World monkeys). researchgate.netnih.gov Phylogenetic analyses indicate this initial retrotransposition took place approximately 30–35 million years ago. nih.gov

This initial event placed a copy of the MCH gene, which would become PMCHL1, onto the ancestral chromosome 5. researchgate.netnih.gov Subsequently, a second event, a local duplication on this chromosome, gave rise to the PMCHL2 gene in an ancestor of hominids. researchgate.netwikigenes.org This two-step process—retrotransposition followed by segmental duplication—led to the establishment of two distinct this compound loci on chromosome 5. wikigenes.orgresearchgate.net These genes are therefore considered chimeric, having been derived from the MCH gene and integrated into a new genomic environment. wikigenes.orgresearchgate.net

A comparison between the authentic PMCH gene and its variant offspring reveals significant structural and functional divergence. The authentic PMCH gene on human chromosome 12q23-q24 has a standard exon-intron organization. nih.govnih.gov In stark contrast, the variant PMCHL genes are intronless, a classic hallmark of retrotransposition from a processed mRNA template. nih.gov

In humans, PMCHL1 and PMCHL2 are considered pseudogenes. genecards.org Over time, they have accumulated multiple mutations, including frameshift mutations and premature stop codons, that disrupt their open reading frames and prevent the translation of a functional MCH peptide. researchgate.net The variant genes are also truncated versions of the original PMCH gene. researchgate.netoup.comnih.gov However, the evolutionary story differs across primates. While non-functional in humans, orthologs of these variant genes have been found to have intact open reading frames in some other primate species, suggesting they may be expressed and potentially hold a biological function in those lineages.

Chromosomal Localization and Gene Organization

The genomic location and structure of the this compound genes were established through gene mapping and sequencing techniques.

Somatic cell hybrid analysis and fluorescence in situ hybridization have precisely mapped the locations of the this compound genes in the human genome. nih.gov The authentic PMCH gene is located on chromosome 12q23-q24. nih.govwikigenes.org The variant loci, PMCHL1 and PMCHL2, were both mapped to chromosome 5. nih.gov Specifically, PMCHL1 is located on the p-arm of chromosome 5 at band 5p14, while PMCHL2 is found on the q-arm at band 5q13. researchgate.netwikigenes.orgoup.comnih.gov

Table 1: Chromosomal Loci of Authentic and this compound Genes in Humans

| Gene | Chromosomal Locus |

| PMCH (Authentic) | 12q23-q24 nih.govwikigenes.org |

| PMCHL1 (Variant) | 5p14 researchgate.netwikigenes.orgoup.com |

| PMCHL2 (Variant) | 5q13 researchgate.netwikigenes.orgoup.com |

The this compound genes exhibit several key structural features that reflect their evolutionary origin. As products of retrotransposition, both PMCHL1 and PMCHL2 are fundamentally defined by their lack of introns, which were spliced out of the parent mRNA molecule before it was reverse-transcribed. nih.gov

The genes are 5'-end truncated versions of the authentic PMCH gene. researchgate.netoup.comnih.gov The genomic region of the variant genes also contains other notable features. For example, a sequence corresponding to a portion of the authentic MCH gene was found in an inverted orientation at the 3' end of the variant gene. oup.com Additionally, the area is characterized by the presence of repetitive elements, specifically an Alu-Sq sequence was identified within the variant gene structure. nih.govoup.com The insertion of this Alu element appears to have been concomitant with the original retrotransposition event. nih.gov The regions also contain CA/TA repeat elements, which show length variations that can be used to distinguish between the PMCHL1 and PMCHL2 loci. oup.comnih.govoup.com

Transcriptional and Translational Regulation

The regulatory status of the this compound genes in humans is complex and has been a subject of scientific investigation. While generally classified as pseudogenes, evidence suggests that at least one of the variants is not entirely silent.

Research using RT-PCR and RACE-PCR has provided strong evidence that the PMCHL1 gene is transcribed in the human brain, including in fetal, newborn, and adult tissues, whereas the PMCHL2 gene appears to be transcriptionally silent. wikigenes.orgoup.comnih.govoup.com The PMCHL1 transcripts were found to be expressed in a region-specific manner. nih.govoup.com

Interestingly, studies identified that unspliced RNAs from the PMCHL1 gene contain a novel open reading frame that could potentially produce a small protein of 8 kDa, which was named VMCH-p8. oup.comnih.govoup.com These transcripts were shown to be translated in vitro and in transfected COS cells. nih.govoup.com However, more recent analysis has characterized the primate-specific PMCHL transcripts as non-protein coding. nih.gov This later research failed to detect the VMCH-p8 protein in human and macaque tissues where PMCHL RNA is expressed, suggesting the transcripts may function as mRNA-like non-coding RNAs rather than being translated into a functional protein. nih.gov

Expression Profiles of this compound Gene Transcripts in Central Nervous System Regions

Research has demonstrated that while both this compound genes exist, only PMCHL1 is actively transcribed in the human central nervous system (CNS). nih.govnih.govoup.com The expression of PMCHL2 has not been detected in the fetal, newborn, or adult human brain. nih.govnih.govnih.gov

The expression of PMCHL1 transcripts is notably distinct from that of the authentic PMCH gene. While the authentic PMCH gene is predominantly expressed in the hypothalamus, putative unprocessed transcripts of the variant PMCHL1 gene are found in other brain regions, with a conspicuous absence from the hypothalamus. nih.govnih.gov

Sense transcripts of the PMCHL1 gene have been identified in various CNS regions across different developmental stages. Specifically, unspliced sense RNAs have been detected in the cortex and cerebellum of human fetuses, newborns, and adults. oup.com However, the expression of these sense transcripts can be variable, potentially influenced by factors such as postmortem interval and the physiological state of the individual prior to death. oup.com In contrast to the widespread expression of antisense transcripts, the sense transcripts appear to have a more restricted and developmentally regulated expression pattern.

Antisense transcripts of PMCHL1 are more broadly expressed throughout the human brain. nih.govnih.gov They have been identified in the fetal, newborn, and adult brain, including the hypothalamus. nih.govnih.gov The widespread and constitutive nature of the antisense expression suggests a significant regulatory role within the CNS. oup.com

| Transcript Type | Brain Region | Developmental Stage | Expression Status | Reference |

|---|---|---|---|---|

| Sense (unspliced) | Cortex | Fetal, Newborn, Adult | Detected | oup.com |

| Sense (unspliced) | Cerebellum | Fetal, Newborn, Adult | Detected | oup.com |

| Sense (unspliced) | Hypothalamus | Fetal, Adult | Not Detected (with some exceptions) | oup.com |

| Antisense | Cortex | Fetal, Newborn, Adult | Detected | nih.govoup.com |

| Antisense | Cerebellum | Fetal, Newborn, Adult | Detected | nih.govoup.com |

| Antisense | Hypothalamus | Fetal, Newborn, Adult | Detected | nih.govnih.gov |

Characterization of Putative Protein Products Encoded by this compound Gene Transcripts

The sense transcripts of the PMCHL1 gene contain a novel open reading frame (ORF) that has the potential to encode a protein. nih.govnih.gov One identified transcript could encode a putative protein of 72 amino acids, while another could potentially generate a smaller 35-amino acid protein. nih.gov The larger of these putative proteins, an 8-kDa protein named VMCH-p8, is of particular interest. nih.gov

A significant feature of the putative VMCH-p8 protein is the presence of a nuclear localization signal (NLS), suggesting it may be targeted to the cell nucleus. nih.gov This is a notable departure from the authentic MCH preproprotein, which contains a signal peptide for secretion. The absence of a signal peptide in the variant protein indicates a likely shift in function from a secreted neuropeptide to an intracellular protein. oup.com In vitro translation studies and transfection of COS cells have confirmed that the sense transcripts of PMCHL1 can be translated into protein. nih.gov However, the in vivo expression and function of VMCH-p8 in the human brain are yet to be definitively characterized. oup.com

| Characteristic | Description | Reference |

|---|---|---|

| Size | Approximately 8 kDa (72 amino acids) | nih.govnih.gov |

| Subcellular Localization | Predicted to be nuclear due to a Nuclear Localization Signal (NLS) | nih.gov |

| Signal Peptide | Absent, suggesting an intracellular function | oup.com |

| Origin | Encoded by a sense unspliced transcript of the PMCHL1 gene | nih.gov |

| Expression Confirmation | Translated in vitro and in transfected COS cells | nih.gov |

Regulatory Mechanisms Involving Antisense RNA Species (AROM) and Reciprocal Gene Expression

The this compound system exhibits a complex regulatory landscape, a key feature of which is the expression of natural antisense transcripts (NATs) from the PMCHL1 locus. These antisense RNAs, which can be referred to as Antisense RNAs of MCH (AROM), are transcribed from the opposite strand to the sense transcripts and show a significant degree of complementarity. oup.comnih.gov

The expression patterns of the sense and antisense transcripts from the PMCHL1 gene suggest a reciprocal regulatory relationship. oup.com This dynamic fits the "determinator-inhibitor pair" model, where the relative levels of sense and antisense transcripts could dictate the functional output of the gene. oup.com The widespread and more constitutive expression of the antisense transcripts compared to the more restricted and variable expression of the sense transcripts points towards a potential role for the antisense RNA in modulating the expression of the sense transcript. nih.govoup.com

Several mechanisms have been proposed for how these antisense transcripts might regulate their sense counterparts. One possibility is through direct interaction, forming RNA-RNA duplexes. oup.com Such duplex formation can influence the splicing, stability, and translational efficiency of the sense mRNA. oup.com Given that the antisense transcripts from PMCHL1 are non-coding, their function likely lies in their ability to act as regulatory RNAs. oup.com

Another potential mechanism is transcriptional interference, where the act of transcription from the antisense promoter interferes with the transcription of the sense gene, and vice versa. plos.org This can lead to a mutual repression of both transcripts. The presence of antisense transcription can also alter the local chromatin structure, influencing the accessibility of the DNA to the transcriptional machinery and thereby modulating the rate of sense transcript production. embopress.org

The discovery of both sense and antisense transcripts arising from the PMCHL1 locus highlights a sophisticated layer of gene regulation within the this compound system, where the interplay between these complementary RNAs likely plays a crucial role in controlling the expression and potential function of this recently evolved gene family in the human brain.

Molecular Mechanisms of Melanin Concentrating Hormone Receptor Action

MCH Receptor Subtype Diversity and Tissue Distribution

The existence of two MCH receptor subtypes allows for a differential and tissue-specific response to MCH. Their distinct expression patterns and evolutionary history contribute to the complexity and specificity of MCH signaling.

Expression Patterns of MCH-R1 and MCH-R2 in Mammalian Tissues

MCH-R1 and MCH-R2 exhibit both overlapping and distinct expression patterns throughout mammalian tissues, with a predominant localization in the central nervous system. MCH-R1 is widely distributed in the brains of all mammals, with notable expression in regions associated with the regulation of feeding and energy homeostasis, such as the hypothalamus. researchgate.net Specifically, high levels of MCH-R1 mRNA have been detected in the cortex, hippocampus, thalamus, midbrain, and pons, with particularly high concentrations in the ventromedial, dorsomedial, and arcuate nuclei of the hypothalamus. researchgate.net Beyond the brain, MCH-R1 expression has also been reported in peripheral tissues, including adipose tissue and the pituitary gland. researchgate.net

MCH-R2, in contrast, has a more restricted and species-specific expression profile. It is found in some primates (including humans), dogs, and ferrets, but is absent or non-functional in rodents like mice and rats. nih.govbiorxiv.org The tissue distribution of MCH-R2 mRNA is very similar to that of MCH-R1, with expression detected in many brain regions, including the hypothalamus. researchgate.net In humans, MCH-R2 expression has been observed in the brain, adipose tissue, and pituitary. researchgate.net The co-localization of both receptors in certain tissues suggests the potential for complex and finely tuned responses to MCH. researchgate.net

| Receptor | Key Brain Regions of Expression | Key Peripheral Tissues of Expression | Species Distribution |

|---|---|---|---|

| MCH-R1 | Hypothalamus (ventromedial, dorsomedial, arcuate nuclei), Cortex, Hippocampus, Thalamus, Midbrain, Pons | Adipose Tissue, Pituitary | All mammals |

| MCH-R2 | Hypothalamus, various other brain regions (similar to MCH-R1) | Adipose Tissue, Pituitary | Some primates (including humans), dogs, ferrets |

Sequence Conservation and Evolutionary Divergence Between MCH-R1 and MCH-R2

MCH-R1 and MCH-R2 are both Class A GPCRs and share a moderate degree of sequence homology, with approximately 38% amino acid identity. nih.gov Despite this similarity, they exhibit significant evolutionary divergence. MCH-R1 is encoded by a gene that is intronless in its coding region and is located on chromosome 22 in humans. researchgate.net Conversely, the gene for MCH-R2 contains multiple exons and is found on chromosome 6. researchgate.net

The presence of MCH-R1 across all mammals suggests a more ancient and fundamental role in MCH physiology. nih.gov The more limited phylogenetic distribution of MCH-R2 indicates a later evolutionary appearance. nih.gov Interestingly, while MCH-R2 orthologs have been found in fishes, dogs, ferrets, and non-human primates, the gene appears to be either absent or non-functional in rodents and lagomorphs. biorxiv.org This evolutionary divergence is also reflected in their G protein coupling preferences, with the second and third intracellular loops, which are critical for this process, being quite divergent between the two receptors. researchgate.net This sequence divergence likely accounts for their different signaling capabilities. researchgate.net

Ligand Recognition and Receptor Activation Dynamics

The specific recognition of the MCH peptide by its receptors and the subsequent conformational changes that lead to activation are critical steps in initiating the signaling cascade. Recent advances in structural biology have provided unprecedented insights into these dynamic processes.

Structural Elucidation of MCH-Receptor Binding Interfaces via Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structures of both MCH-R1 and MCH-R2 in their active states, bound to MCH and coupled to their respective G proteins. researchgate.netnih.gov These structures show that the cyclic MCH peptide adopts a consistent hairpin loop configuration, stabilized by a cysteine-mediated disulfide bond, when bound to either receptor. researchgate.net

The MCH peptide inserts into a deep binding pocket within the transmembrane domain of the receptors. nih.gov The cryo-EM structures reveal that MCH binding triggers significant conformational changes in the receptors. nih.gov A key event in receptor activation is the outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), which creates a cavity for the G protein to bind. nih.gov This is a hallmark of activation for Class A GPCRs. nih.gov

Identification of Critical Amino Acid Residues Governing Ligand Selectivity and Efficacy

The structural details provided by cryo-EM, combined with mutagenesis and functional assays, have allowed for the identification of specific amino acid residues that are crucial for MCH binding and receptor activation. A central arginine residue within the LGRVY core motif of the MCH peptide plays a pivotal role. researchgate.net This arginine residue penetrates deeply into the transmembrane pocket of the receptor, where it forms key interactions that trigger activation. researchgate.net

Within MCH-R1, several residues have been identified as critical for interacting with this central arginine of MCH. For instance, mutations of Q196, I366, and Y370 in MCH-R1 have been shown to significantly impair MCH-induced G protein activation, highlighting their importance in the binding and activation process. nih.gov The β-hairpin structure of MCH also engages in extensive interactions with the outer part of the transmembrane domain of MCH-R1. nih.gov While the MCH-binding mechanisms of the two receptors are thought to be relatively conserved, non-conserved residues are primarily located in peripheral areas of the binding pocket, which may contribute to differences in ligand selectivity and the differential binding of antagonists. oup.com

Intracellular Signal Transduction Cascades

Upon activation by MCH, MCH-R1 and MCH-R2 couple to distinct heterotrimeric G proteins, initiating divergent intracellular signaling cascades that mediate the ultimate physiological response.

MCH-R1 is known for its promiscuous G protein coupling, capable of interacting with Gαi/o, and Gαq proteins. biorxiv.orgwikipedia.org The predominant coupling, however, is to the inhibitory Gαi/o pathway. nih.gov Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov Coupling to Gαq, on the other hand, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). researchgate.net Furthermore, MCH-R1 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

In contrast to MCH-R1, MCH-R2 signals exclusively through the Gαq/11 pathway. nih.gov This coupling results in a robust activation of the PLC-IP3-calcium signaling cascade. The signaling is insensitive to pertussis toxin, which uncouples Gαi/o proteins from their receptors, further confirming the specific Gαq coupling of MCH-R2. The distinct G protein coupling profiles of MCH-R1 and MCH-R2 allow for a single ligand, MCH, to elicit a diverse range of cellular responses depending on the receptor subtype expressed in a given cell.

| Receptor | Primary G Protein Coupling | Key Downstream Signaling Events |

|---|---|---|

| MCH-R1 | Gαi/o (predominantly), Gαq | - Inhibition of adenylyl cyclase (↓ cAMP)

|

| MCH-R2 | Gαq/11 (exclusively) | - Robust activation of Phospholipase C (↑ IP3, DAG, Ca2+) |

Selective G-Protein Coupling Profiles (Gαi/o, Gαq/11, Gαs Pathways) for MCH Receptors

The melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2, are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades by coupling to heterotrimeric G proteins. nih.gov The specific G protein subtype engaged by the receptor dictates the subsequent downstream signaling events.

MCHR1 exhibits promiscuous coupling to multiple G protein families, primarily the Gαi/o and Gαq/11 pathways. nih.govnih.gov In cellular models like Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells expressing the receptor, MCH stimulation triggers coupling to Gαi proteins. nih.govresearchgate.net This interaction is pertussis toxin (PTX)-sensitive and leads to the inhibition of adenylyl cyclase. nih.gov Evidence also strongly supports MCHR1 coupling to Gαq proteins, which is a PTX-insensitive pathway. nih.govnih.gov Furthermore, studies have indicated that MCHR1 can also couple to Gαo, another member of the Gαi/o family, to mediate specific downstream effects like the activation of mitogen-activated protein (MAP) kinase. nih.govoup.com There is no significant evidence to suggest that MCHR1 couples to the Gαs pathway; in fact, its primary Gαi-mediated function is to inhibit cAMP accumulation, which is the opposite effect of Gαs activation. wikipedia.orgnih.gov

In contrast, MCHR2 signaling is more restricted. nih.gov Studies in transfected mammalian cells have shown that MCHR2 couples mainly to the Gαq/11 pathway. nih.gov This interaction is not blocked by PTX treatment and leads to the activation of phospholipase C. nih.gov Unlike MCHR1, MCH binding to MCHR2 does not appear to cause a significant effect on cAMP levels, indicating a lack of coupling to Gαi or Gαs proteins. nih.govresearchgate.net

Analysis of Downstream Signaling Pathways (e.g., cAMP Modulation, IP3 Production, Intracellular Calcium Mobilization, MAPK Activation)

The activation of MCH receptors and their coupling to specific G proteins initiates a variety of downstream signaling pathways.

cAMP Modulation: A primary and well-characterized signaling outcome of MCHR1 activation is the Gαi-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govoup.com In various cell lines, MCH has been shown to inhibit forskolin-stimulated cAMP production. nih.govresearchgate.net This action is consistent with the receptor's coupling to the Gαi subunit. nih.gov In contrast, activation of MCHR2 has no significant effect on basal or forskolin-induced cAMP synthesis, aligning with its preferential coupling to Gαq. nih.govresearchgate.net

IP3 Production and Intracellular Calcium Mobilization: Both MCHR1 and MCHR2 are capable of stimulating the Gαq/11 pathway, which activates phospholipase C (PLC). nih.govresearchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com MCH stimulation of cells expressing either receptor leads to a dose-dependent increase in IP3 production. nih.govresearchgate.net The generated IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm and thus increasing intracellular free Ca2+ levels. nih.govyoutube.com For MCHR1, this response is partially sensitive to pertussis toxin, suggesting that both Gαq and potentially Gβγ subunits from Gαi/o proteins contribute to PLC activation. nih.gov

MAPK Activation: Activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2), is another important consequence of MCHR1 signaling. researchgate.netoup.comnih.gov MCH-stimulated MAPK activation appears to be mediated through both Gαi/o- and Gαq-dependent mechanisms. nih.gov The signaling pathways can involve protein kinase C (PKC), which is activated by DAG, and other kinases like Src kinase. nih.govnih.gov This pathway is implicated in cellular processes such as neurite outgrowth and gene expression. nih.govresearchgate.net

Functional Impact of MCH Receptor Genetic Variants

Characterization of Naturally Occurring Polymorphisms and Missense Mutations in MCH Receptors

Genetic variation in the MCH system, particularly in the MCH receptors, has been a subject of interest for its potential role in complex conditions like obesity. nih.gov Research has focused on identifying naturally occurring polymorphisms, including single nucleotide polymorphisms (SNPs) and missense mutations, within the human MCHR1 and MCHR2 genes.

Several studies have screened for variations in the MCHR1 gene, leading to the identification of a number of missense mutations that result in amino acid substitutions. nih.gov In one such study, 11 naturally occurring mutations in the human MCHR1 were characterized. nih.govnih.gov These variants are distributed throughout the receptor's structure, from the N-terminal domain to the C-terminal tail. While some of these genetic variations are rare, their identification provides a basis for understanding the structure-function relationship of the receptor and its potential implications for human physiology. nih.gov To date, studies investigating SNPs in MCHR1 and MCHR2 have not found a strong correlation with severe early-onset obesity. researchgate.net

Effects of Genetic Variation on Receptor Signaling Efficacy and Agonist Responsiveness

The functional consequences of identified MCHR1 genetic variants have been assessed by expressing the mutant receptors in cell-based systems and measuring their response to the agonist MCH. nih.gov These studies have revealed a spectrum of effects on receptor signaling efficacy.

Several variants, including T25M, D28V, D32N, G34R, and Y250H, exhibited MCH-induced maximal activity that was comparable to the wild-type receptor when Gαi-dependent signaling was monitored. nih.gov In contrast, two mutants, R210H and P377S, were found to be completely unresponsive to MCH, showing a total loss of function. nih.govnih.gov Further investigation into the basis for this inactivity was pursued by examining the expression levels of these specific receptor variants. nih.gov

Interestingly, some genetic variations led to a gain of function. The G401R and T401M receptor variants, both located in the C-terminus, displayed a significant increase in the maximal level of MCH-stimulated function, with activity enhanced by approximately 30-40% compared to the wild-type receptor. nih.gov For the MCH-responsive mutants, the agonist potency (EC50) was generally similar to that of the wild-type receptor. nih.gov These findings demonstrate that naturally occurring genetic variations in MCHR1 can have diverse effects, ranging from complete loss of function to enhanced signaling efficacy, which could potentially influence physiological processes regulated by the MCH system. nih.gov

Neurobiological and Systemic Functions of the Melanin Concentrating Hormone System: Preclinical Investigations

Central Nervous System Circuitry and Neurotransmitter Systems

The influence of the MCH system is predicated on its complex neural architecture, encompassing the specific location of its neurons, their vast network of projections, and the neurochemicals they release.

In mammals, neurons that produce melanin-concentrating hormone (MCH) are predominantly located in the lateral hypothalamic area (LHA) and the zona incerta (ZI). nih.govfrontiersin.org Specifically, these neurons are found in the incertohypothalamic area, the perifornical area, and the lateral hypothalamic area. nih.gov The distribution of MCH neurons can occupy almost the entire medio-lateral extent of the tuberal hypothalamus. researchgate.net

From this hypothalamic hub, MCH neurons send out extensive and diffuse projections to nearly all areas of the central nervous system, from the spinal cord to the cerebral cortex. frontiersin.orgoup.comnih.gov This widespread innervation allows the MCH system to modulate a diverse range of functions. Notable projection targets include key areas involved in arousal, motivation, and homeostasis. oup.com Dense MCH fiber networks are found in:

Cortical and Olfactory Areas: Influencing higher cognitive functions and sensory processing. oup.com

Limbic System: Including the hippocampus, amygdala, nucleus accumbens, and septal nuclei, which are critical for memory, emotion, and reward. oup.comnih.gov

Brainstem Arousal Centers: Such as the locus coeruleus (LC) and the raphe nuclei, which regulate wakefulness and sleep. frontiersin.orgoup.com

Hypothalamic Nuclei: MCH neurons project within the hypothalamus to regions like the arcuate nucleus and the tuberomammillary nuclei (TMN), creating intra-hypothalamic circuits that regulate energy balance and sleep. oup.comnih.gov

Median Eminence: This projection provides an interface between the central nervous system and the peripheral circulation. oup.com

The broad distribution of MCH-containing fibers, which largely mirrors the expression of its primary receptor, MCHR1, underscores the peptide's role as a significant neuromodulator integrating various bodily functions. oup.comnih.gov

The neurochemical identity of MCH neurons is complex and has been a subject of considerable scientific debate. nih.gov Beyond the MCH peptide itself, these neurons are known to co-release classical "fast" neurotransmitters, but whether they are primarily GABAergic (inhibitory) or glutamatergic (excitatory) is not definitively settled. frontiersin.org

Evidence from various studies supports multiple possibilities:

GABAergic Phenotype: Many MCH neurons express glutamic acid decarboxylase (GAD), the key enzyme for synthesizing GABA. frontiersin.orgoup.com Optogenetic stimulation of MCH cells has been shown to produce GABAergic inhibitory outputs within the hypothalamus. frontiersin.org

Glutamatergic Phenotype: Other studies have demonstrated that a majority of MCH neurons express the vesicular glutamate (B1630785) transporter VGLUT2, a marker for glutamatergic neurons. oup.com Optogenetic studies have also revealed that MCH neurons can release glutamate at downstream targets like the lateral septum, producing excitatory effects that in turn activate local inhibitory interneurons. frontiersin.orgnih.gov

Context-Dependent Co-release: The prevailing view is shifting towards a more dynamic model where MCH neurons might release GABA, glutamate, or both, depending on the specific downstream target or the prevailing physiological context. nih.govfrontiersin.org For instance, an MCH neuron might release glutamate when projecting to the lateral septum but release GABA when projecting to the tuberomammillary nucleus. nih.gov

This complexity suggests that MCH neurons can exert nuanced control over their target circuits, capable of producing both rapid, localized synaptic transmission via glutamate or GABA, and slower, more diffuse neuromodulation through the MCH peptide. nih.gov In addition to MCH and fast neurotransmitters, some MCH neurons also produce other neuropeptides like cocaine- and amphetamine-regulated transcript (CART), NEI, and NGE. nih.govfrontiersin.org

Physiological Roles in Animal Models

Preclinical investigations, primarily in rodent models, have been instrumental in elucidating the multifaceted functions of the MCH system. These studies have established MCH as a critical regulator of energy balance, sleep architecture, and the body's response to stress.

The MCH system is a powerful regulator of energy balance, primarily by promoting energy conservation and storage. oup.com Its role emerged from the observation that MCH mRNA expression is significantly increased in the hypothalamus of genetically obese (ob/ob) mice and is further elevated by fasting. oup.com

Subsequent preclinical studies in rodents have solidified MCH's role as an orexigenic, or appetite-stimulating, agent:

Increased Food Intake: Acute or chronic administration of MCH into the brains of rats and mice consistently leads to hyperphagia (increased food intake) and subsequent weight gain. oup.comnih.gov This effect is particularly pronounced with high-fat diets. nih.govuni.lu MCH neuron activity increases during eating, and this activity is predictive of the total calories consumed. nih.gov

Reduced Energy Expenditure: Beyond stimulating feeding, MCH signaling also acts to decrease energy expenditure. oup.com Intracerebroventricular injection of MCH reduces metabolic rate and core body temperature. oup.comoup.com

Genetic Models: Genetic manipulation in mice provides strong evidence for MCH's role. Mice that overexpress MCH become moderately obese, while mice lacking the MCH gene or its receptor (MCHR1) are lean, resistant to diet-induced obesity, and exhibit increased metabolic rates. oup.comnih.govoup.comuni.lu

Motivation for Food: The MCH system is also involved in the motivational aspects of feeding. oup.com MCH neurons project to reward centers like the nucleus accumbens, and MCH signaling in this area increases the preference for palatable foods. oup.comnews-medical.net

These findings highlight that MCH neurons act as key sensors and integrators of metabolic information, coordinating both the drive to consume calories and the physiological processes that store them. oup.comnih.gov

Table 1: Effects of MCH System Manipulation on Energy Homeostasis in Rodent Models

| Experimental Manipulation | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Increased MCH Signaling | |||

| Chronic MCH Infusion | Rats, Mice | Increased food intake, body weight gain, and caloric efficiency. | oup.comnih.govuni.lu |

| MCH Overexpression (Genetic) | Mice | Moderate obesity, hyperphagia, hyperinsulinemia. | oup.comnih.gov |

| Decreased MCH Signaling | |||

| MCH Gene Knockout (KO) | Mice | Lean phenotype, reduced body weight, decreased food intake, increased energy expenditure, resistance to diet-induced obesity. | nih.govoup.comuni.lu |

| MCHR1 Receptor Knockout (KO) | Mice | Lean phenotype, increased metabolic rate, increased sympathetic activity. | nih.gov |

| MCH Neuron Ablation | Mice | Late-onset leanness, hypophagia, increased energy expenditure. | nih.gov |

The MCH system is a critical component of the brain's sleep-generating circuitry, with a particularly prominent role in the regulation of Rapid Eye Movement (REM) sleep. frontiersin.orgoup.comnih.gov MCH neurons are generally more active during sleep than during wakefulness. wikipedia.org

Key findings from preclinical studies include:

Promotion of REM Sleep: A significant body of evidence indicates that MCH neurons are REM-promoting. frontiersin.org Electrophysiological recordings show that MCH neurons fire almost exclusively during REM sleep. nih.gov Optogenetic activation of MCH neurons facilitates the transition from non-REM (NREM) to REM sleep and increases the total time spent in REM sleep. frontiersin.orgnih.gov

Inhibition of Wake-Promoting Systems: MCH neurons promote sleep by inhibiting major arousal centers. frontiersin.org They send inhibitory projections to wake-promoting regions like the tuberomammillary nucleus (TMN), medial septum, and dorsal raphe. frontiersin.orgnih.govnih.gov

Role in Sleep Homeostasis: While the primary role appears to be in REM sleep, some studies suggest MCH can also promote NREM sleep, potentially by initiating the sleep process that ultimately leads to REM sleep. frontiersin.orgnih.gov The system may be particularly important for regulating sleep in response to changes in the internal or external environment, such as metabolic status. nih.gov

Memory and Forgetting: The activity of MCH neurons during REM sleep has been linked to the process of active forgetting. nih.govnagoya-u.ac.jp Activation of MCH projections to the hippocampus during REM sleep can impair hippocampus-dependent memory consolidation. nih.govnagoya-u.ac.jp

The neurotransmitter GABA, co-released from MCH neurons, is thought to be the primary mediator of their REM sleep-promoting effects. nih.gov However, the MCH peptide itself also contributes to sustaining sleep states. oup.com

Table 2: Summary of Preclinical Findings on MCH and Sleep Regulation

| Experimental Approach | Key Findings | Implication | Reference(s) |

|---|---|---|---|

| Electrophysiology | MCH neurons show maximal firing rates during REM sleep. | MCH neurons are REM-active. | nih.gov |

| Pharmacology | Microinjection of MCH into specific brain regions (e.g., dorsal raphe) increases REM sleep. | MCH peptide signaling promotes REM sleep. | nih.govnih.gov |

| Optogenetics | Activation of MCH neurons increases the duration and frequency of REM sleep episodes. | Causal link between MCH neuron activity and REM sleep generation. | frontiersin.orgnih.govnih.gov |

| Optogenetics | Inhibition of MCH neurons during REM sleep improves hippocampus-dependent memory. | REM-active MCH neurons are involved in active forgetting. | nih.govnagoya-u.ac.jp |

| Genetic Models | MCHR1 knockout mice show altered sleep architecture. | MCH signaling is necessary for normal sleep regulation. | nih.gov |

The MCH system is positioned to influence the body's endocrine systems and its response to stress, primarily through its interactions with the Hypothalamic-Pituitary-Adrenal (HPA) axis. oup.comnih.gov The HPA axis is the body's central stress response system, culminating in the release of cortisol (in humans) or corticosterone (B1669441) (in rodents). nih.govclevelandclinic.org

Preclinical evidence demonstrates that:

MCH and the HPA Axis: MCH signaling can stimulate the HPA axis. nih.gov This suggests that hyperactivity of the MCH system could contribute to the HPA axis dysregulation seen in certain conditions.

Stress and MCH Expression: Exposure to chronic stress has been shown to elevate MCH levels in brain regions like the locus coeruleus. nih.gov This upregulation of MCH is associated with depression-like behaviors in animal models, suggesting the MCH system is a component of the brain's adaptation (or maladaptation) to chronic stress. nih.gov

Anxiety-like Behaviors: The MCH system also modulates anxiety. Microinjection of MCH into the basolateral amygdala, a key brain region for processing fear and anxiety, induces anxiety-like behaviors in mice. nih.gov This effect is mediated by MCH receptors located in the amygdala. nih.gov

Interaction with Reproductive Axis: While less extensively studied, there is evidence for an interaction between MCH and the reproductive axis. For example, estrogen has been reported to regulate the appetite-stimulating effect of MCH neurons, indicating a sex-specific dimension to MCH function that may involve the GnRH axis. nih.gov

Diverse Peripheral Physiological Involvement (e.g., Spermatogenesis)

While the MCH system is predominantly associated with central nervous system functions, preclinical evidence indicates its involvement in peripheral processes, notably including male reproductive functions. Although this area of research is less extensive than studies on metabolism, direct roles for MCH in the testes have been identified.

Research has shown that MCH gene products are present in adult rodent testes. nih.gov Detailed investigation in rats, mice, and humans has revealed that MCH is located predominantly within the nuclei of specific germ cells in a highly regulated, stage-dependent manner. nih.gov Specifically, MCH immunoreactivity is observed in the nuclei of spermatogonia and early-stage primary spermatocytes. nih.gov However, the peptide is notably absent as the spermatocytes advance to the pachytene stage of meiosis, suggesting a precise role in the early phases of sperm development. nih.gov

Based on these findings, it is hypothesized that MCH may be involved in the processes of germline stem cell renewal and the differentiation of early spermatocytes. nih.gov The presence of MCH in the male reproductive system may also serve as a mechanism to integrate the body's energy status with reproductive function, ensuring that procreation is aligned with metabolic sufficiency. bioscientifica.com Further research has postulated that MCH may have a modulatory effect on the release of Luteinizing Hormone (LH), potentially through indirect actions on Gonadotropin-releasing hormone (GnRH) in the hypothalamus. wikipedia.org

Table 1: Preclinical Findings on MCH Involvement in Spermatogenesis

| Finding | Key Observation | Implication | Source(s) |

|---|---|---|---|

| Cellular Localization | MCH is present in the nuclei of spermatogonia and early primary spermatocytes in rats, mice, and humans. | Suggests a direct role for MCH within the seminiferous tubules during the initial stages of sperm development. | nih.gov |

| Stage-Specific Expression | MCH expression is observed at specific stages of the seminiferous epithelial cycle (e.g., stages II-IV for spermatogonia) and disappears in later-stage spermatocytes. | Indicates a tightly regulated function, likely related to proliferation or early differentiation rather than the full maturation process. | nih.gov |

| Hypothesized Function | The pattern of expression suggests a role in stem cell renewal and/or the differentiation of early spermatocytes. | Positions MCH as a potential local regulator of germ cell development. | nih.gov |

| Systemic Integration | The MCH system may act as an integrator between energy balance and reproductive function. | Provides a potential link between metabolic state and male fertility, modulated by MCH. | bioscientifica.com |

Implications in Complex Behaviors and Neurological Disorders (Preclinical Research Framework)

The MCH system's extensive projections to limbic and cortical brain regions position it as a key modulator of complex behaviors and a potential factor in the pathophysiology of certain neurological and psychiatric disorders.

Preclinical studies have firmly linked the MCH system to the regulation of goal-oriented and motivated behaviors, particularly those driven by reward. bioscientifica.com This influence is partly mediated by MCH's interaction with the mesolimbic dopamine (B1211576) system, a critical pathway for reinforcement and motivation. bioscientifica.com For instance, central administration of MCH has been shown to increase the intake of highly palatable, fat-rich foods and rewarding drugs like cocaine and alcohol. bioscientifica.com The MCH receptor 1 (MCHR1) is co-expressed with dopamine receptors in key reward areas like the nucleus accumbens, suggesting a direct mechanism for modulating dopamine-driven behaviors. bioscientifica.com

In addition to reward-seeking, the MCH system is a significant regulator of general arousal and sleep-wake cycles. nih.govwikipedia.org MCH neurons are most active during sleep, particularly during rapid eye movement (REM) sleep. oup.com Optogenetic and chemogenetic activation of these neurons has been shown to promote REM sleep in rodents. nih.gov The MCH system acts antagonistically to the orexin (B13118510) (hypocretin) system, which promotes wakefulness. wikipedia.org This reciprocal relationship is crucial for maintaining a stable sleep-wake architecture. nih.gov Therefore, by influencing both reward pathways and arousal states, MCH plays an integrative role in determining an organism's behavioral state and its pursuit of essential goals.

Table 2: MCH in Goal-Oriented Behavior and Arousal

| Domain | Preclinical Evidence | Mechanism/Pathway | Source(s) |

|---|---|---|---|

| Reward-Motivated Behavior | MCH administration increases consumption of palatable food and rewarding drugs. MCHR1 antagonists reduce motivation for fat-rich diets. | Stimulates the mesolimbic dopamine (DA) system; MCHR1 and DA receptors are co-localized in the nucleus accumbens. | bioscientifica.com |

| General Arousal | MCH neurons are primarily active during sleep and promote REM sleep. | Acts antagonistically to the wake-promoting orexin/hypocretin system. | nih.govwikipedia.orgoup.com |

| Learning & Memory | MCH signaling acts as a "novelty signal" that can favor memory acquisition. | Modulates activity in the hippocampus and other memory-related circuits. | nih.gov |

Genetic research has uncovered potential links between the MCH system and psychiatric disorders characterized by disruptions in cognitive and emotional processing. A significant finding from a genomic linkage study revealed an association between schizophrenia and genetic markers located in the locus for the MCH receptor 1 (MCHR1) gene. researchgate.net This suggests that variations in the MCH system may contribute to the susceptibility to this disorder.

Functionally, preclinical models have shown that MCH can modulate dopamine-related behaviors that are relevant to schizophrenia. researchgate.net For example, central administration of MCH was found to potentiate deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is often impaired in individuals with schizophrenia. researchgate.net Furthermore, a rat strain susceptible to these deficits showed higher MCH mRNA expression, and blocking the MCH system reversed their PPI impairments. researchgate.net These findings point to the MCH system as a selective modulator of mesolimbic dopamine pathway activity, which is a key target for antipsychotic therapies. researchgate.net

While direct genetic links between MCH and autism are less established, there is significant genetic overlap between autism and schizophrenia. wikipedia.orgbiorxiv.orgwikipedia.org Both disorders are associated with variations in genes related to synaptic function and immune regulation. wikipedia.orgnih.gov Given MCH's role in modulating neuronal activity and its documented immune functions, it represents a candidate system for exploring the shared pathophysiology of these neurodevelopmental conditions.

Table 3: MCH System in Neuropsychiatric Conditions

| Disorder | Genetic/Functional Link | Preclinical Finding | Source(s) |

|---|---|---|---|

| Schizophrenia | Genetic Linkage | A genomic study identified significant associations between schizophrenia and markers in the MCHR1 gene locus. | researchgate.net |

| Schizophrenia | Functional Modulation | MCH potentiates dopamine-related sensorimotor gating deficits (disrupted PPI). Blocking MCHR1 can reverse these deficits in susceptible rats. | researchgate.net |

| Autism & Schizophrenia | Shared Pathophysiology | Both disorders show genetic overlap in pathways related to synaptic function and immunity, areas where MCH is also active. | wikipedia.orgbiorxiv.orgwikipedia.orgnih.gov |

The behavioral effects of the MCH system are not executed in isolation but through a complex and dynamic interplay with numerous other neurochemical systems. This integration allows for the fine-tuning of behavior in response to both internal and external cues.

One of the most well-documented interactions is with the hypocretin/orexin (HCRT) system. MCH and HCRT neurons are anatomically intermingled in the lateral hypothalamus but often have opposing effects on arousal and feeding, forming a key regulatory circuit. bioscientifica.comnih.govnih.gov While HCRT promotes wakefulness and exploration, MCH promotes sleep and energy conservation. bioscientifica.comwikipedia.org However, they can also act synergistically in modulating reward-seeking behaviors. bioscientifica.com

The MCH system is also functionally linked with the dopamine (DA) system to regulate reward and motivation. bioscientifica.comresearchgate.net MCH neurons project to DA-rich areas, and MCHR1 activation can potentiate DA-mediated cellular and behavioral responses. bioscientifica.comresearchgate.net Furthermore, MCH neurons are themselves regulated by a host of neurotransmitters. Their activity is inhibited by GABA , serotonin , and noradrenaline , and they are depolarized (activated) by glutamate . wikipedia.orgnih.gov Interestingly, the co-release of GABA and glutamate from MCH neurons may be dynamic, suggesting that their neurochemical output can change depending on the physiological context. Interactions have also been reported with oxytocin (B344502) , vasopressin , and hormonal signals like leptin and estrogen , underscoring MCH's role as a central integrator of homeostatic, emotional, and cognitive information. nih.govnih.gov

Table 4: MCH Interactions with Other Neuropeptide Systems

| Interacting System | Nature of Interaction | Functional Outcome | Source(s) |

|---|---|---|---|

| Hypocretin/Orexin (HCRT) | Anatomically linked; often functionally antagonistic but can be synergistic. | Regulation of sleep/wake cycles, feeding, and reward-seeking behavior. | bioscientifica.comnih.govnih.gov |

| Dopamine (DA) | MCH potentiates DA system activity. MCHR1 co-localizes with DA receptors. | Modulation of reward, motivation, and goal-oriented behaviors. | bioscientifica.comresearchgate.net |

| GABA | GABAergic inputs hyperpolarize (inhibit) MCH neurons. | Inhibitory control over MCH neuron firing. | wikipedia.org |

| Glutamate | Glutamatergic inputs depolarize (excite) MCH neurons. | Excitatory control over MCH neuron firing. | wikipedia.org |

| Serotonin & Noradrenaline | These neurotransmitters generally hyperpolarize (inhibit) MCH neurons. | Modulation of arousal, mood, and stress responses. | nih.gov |

| Oxytocin & Vasopressin | MCH neurons receive inputs from oxytocin and vasopressin neurons. | Potential integration of social behavior, stress, and energy state. | nih.gov |

Advanced Methodological Approaches and Future Research Trajectories in the Variant Mch System

Contemporary Molecular and Genetic Methodologies for Gene and Transcript Analysis

The analysis of variant MCH systems has been profoundly enhanced by modern molecular and genetic techniques. High-throughput sequencing technologies, especially next-generation sequencing (NGS), are fundamental for the identification and characterization of genetic variations within the MCH and MCH receptor (MCHR) genes. sophiagenetics.com NGS platforms facilitate a thorough examination of the genomic landscape, enabling the detection of single nucleotide polymorphisms (SNPs), insertions, deletions, and more intricate structural rearrangements that could potentially modify MCH function. sophiagenetics.comallenpress.com For example, whole-exome sequencing (WES) and whole-genome sequencing (WGS) have proven instrumental in identifying rare variants in genes such as MCHR1 that may be linked to a range of phenotypes. allenpress.com

Following the identification of variants, a variety of molecular tools are utilized to assess their functional impact at the gene and transcript levels. RNA-sequencing (RNA-seq) is a potent method for the quantification of gene expression and the identification of alternative splicing events that might be influenced by genetic variations. mdpi.com This is of particular importance as irregular splicing can result in the creation of non-functional or altered MCH peptides or receptors. mdpi.com Moreover, technologies such as CRISPR-based gene editing are being employed to generate specific variants in both in vitro and in vivo models to directly investigate their effects on gene expression and cellular processes. cancer.gov These approaches establish a direct causal link between a specific genetic variant and its molecular and physiological outcomes.

| Methodology | Application in this compound Research | Key Insights |

|---|---|---|

| Next-Generation Sequencing (NGS) | Identification of novel genetic variants in MCH and MCHR genes. sophiagenetics.com | Enables comprehensive profiling of SNPs, indels, and structural variations. |

| RNA-Sequencing (RNA-seq) | Analysis of gene expression and alternative splicing of MCH and MCHR transcripts. mdpi.com | Reveals how genetic variants can affect the abundance and form of MCH system components. |

| CRISPR-based Gene Editing | Creation of specific MCH variants in cellular and animal models. cancer.gov | Allows for the direct investigation of the functional consequences of specific mutations. |

| Chromatin Immunoprecipitation (ChIP) | Identification of DNA sites occupied by gene regulatory proteins involved in MCH expression. nih.gov | Provides insights into the transcriptional regulation of the MCH system. |

Biophysical and Structural Characterization Techniques (e.g., Cryo-Electron Microscopy, Receptor Binding Assays)

A thorough understanding of the functional significance of MCH variants requires a detailed analysis of their biophysical and structural characteristics. Cryo-electron microscopy (cryo-EM) has become a transformative technique for resolving the three-dimensional structures of biological macromolecules at near-atomic detail. riken.jpnih.govresearchgate.net This has been pivotal in visualizing the interaction between MCH and its receptors, MCHR1 and MCHR2. researchgate.netnih.gov Cryo-EM studies have unveiled the conformational shifts that take place during ligand binding and receptor activation, offering a structural framework for comprehending how variants in either the MCH peptide or its receptor could affect signaling. researchgate.netnih.gov As an illustration, the structure of MCH-activated MCHR1 in a complex with G proteins has clarified the molecular basis of receptor activation. researchgate.net

Receptor binding assays represent another critical component of biophysical analysis within the MCH system. These assays are employed to measure the affinity of MCH variants for their corresponding receptors. researchgate.netnih.goveurofinsdiscovery.com Radioligand binding assays, which utilize molecules such as [125I][Phe13,Tyr19]-MCH, permit the accurate determination of binding affinities (Kd) and can show how mutations influence the interaction between the ligand and the receptor. nih.goveurofinsdiscovery.com Such research has been essential for the characterization of both agonists and antagonists of the MCH receptors. researchgate.netnih.gov The integration of structural information from cryo-EM with binding affinity data from receptor assays offers a holistic view of how MCH variants can influence the initial stages of signal transduction.

| Technique | Application in this compound Research | Information Gained |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Determination of the 3D structure of MCH receptors in complex with MCH variants and signaling partners. researchgate.netnih.govyoutube.com | Provides insights into the molecular basis of ligand recognition, receptor activation, and the impact of variants on these processes. |

| Receptor Binding Assays | Measurement of the binding affinity of MCH variants to MCHR1 and MCHR2. researchgate.netnih.goveurofinsdiscovery.com | Quantifies the impact of mutations on the ligand-receptor interaction, helping to classify variants as having high, low, or altered affinity. |

| Isoelectric Focusing (IEF) | Investigation of hybrid formation between different hemoglobin variants, including those related to MCH studies in certain models. nih.gov | Characterizes the interaction and stability of protein complexes. |

In Vitro and Ex Vivo Functional Assay Platforms for Receptor Activation and Signaling

To functionally assess MCH variants, a range of in vitro and ex vivo assay platforms are utilized to evaluate receptor activation and the subsequent signaling pathways. These assays are vital for progressing beyond binding affinity to comprehend the biological effectiveness of a specific variant. Functional assays conducted in cultured cells that express MCH receptors are commonly used to measure the outcomes of receptor activation. arvojournals.org These can involve the measurement of changes in intracellular second messengers, such as cyclic AMP (cAMP) and the mobilization of calcium. researchgate.netnih.gov For instance, the activation of MCHR1 can result in a decrease in cAMP accumulation and an increase in intracellular calcium flux. nih.gov High-throughput functional assays are also under development to screen numerous MCH variants for their impact on receptor signaling. researcher.life

Ex vivo platforms, which use tissues or primary cells from animals, offer a more physiologically relevant setting for examining the function of MCH variants. For example, brain slice preparations can be employed to investigate the influence of MCH variants on neuronal activity and synaptic transmission. These methods facilitate the study of the combined cellular and circuit-level reactions to MCH signaling. The use of both in vitro and ex vivo assays provides a robust set of tools for analyzing the functional effects of MCH variants, from the molecular level of receptor activation to the cellular level of physiological response.

| Assay Platform | Purpose in this compound Research | Example Measurement |

|---|---|---|

| In Vitro Cell-Based Assays | To measure the ability of MCH variants to activate MCH receptors and trigger downstream signaling cascades in a controlled environment. arvojournals.org | Changes in intracellular calcium levels or cyclic AMP (cAMP) concentration upon receptor activation. researchgate.netnih.gov |

| Ex Vivo Tissue Preparations | To investigate the physiological effects of MCH variants in a more complex biological context, such as intact neural circuits. | Alterations in neuronal firing rate or neurotransmitter release in hypothalamic brain slices. |

| High-Throughput Functional Assays | To screen and characterize the functional impact of a large number of MCH variants in an efficient manner. researcher.life | Automated measurement of reporter gene expression downstream of MCH receptor activation. |

Development and Application of Transgenic and Gene-Targeted Animal Models for Systemic Analysis

The systemic impacts of MCH variants are most effectively investigated through the use of genetically engineered animal models. sicklecellanemianews.com Transgenic and gene-targeted mice have been crucial in clarifying the function of the MCH system in a variety of physiological processes. nih.govnih.govmdpi.comnih.gov The generation of MCH knockout (KO) and MCHR1-KO mice, for instance, has established the essential role of this system in the regulation of energy balance and body weight. nih.gov In a similar vein, transgenic mice that overexpress MCH have been observed to become obese. nih.gov These models serve as a platform for examining the in vivo outcomes of a total loss or gain of MCH function.

More recently, advanced gene-editing tools like CRISPR/Cas9 have facilitated the creation of animal models with specific point mutations, enabling the in vivo examination of individual MCH variants. mdpi.com These "humanized" mouse models, in which the murine gene is substituted with a human variant, are especially useful for investigating the pathogenic mechanisms of human diseases. sicklecellanemianews.comnih.govdovepress.com For example, mouse models have been created to study human hemoglobin variants, which can be pertinent to understanding the wider principles of gene function and disease pathology that might also be applicable to the MCH system. mdpi.comnih.gov Such animal models are vital for comprehending the complex, whole-organism consequences of MCH variants that cannot be replicated through in vitro methods.

| Animal Model Type | Application in this compound Research | Key Findings |

|---|---|---|

| Knockout (KO) Mice | To study the effects of the complete absence of MCH or its receptors. nih.gov | Revealed the role of the MCH system in energy homeostasis and body weight regulation. |

| Transgenic Overexpression Mice | To investigate the consequences of elevated MCH levels. nih.gov | Demonstrated that increased MCH signaling can lead to obesity. |

| Gene-Targeted (Knock-in) Mice | To model specific human MCH variants and study their in vivo effects. mdpi.comnih.gov | Allows for the detailed analysis of the pathogenic mechanisms of specific mutations in a physiological context. |

Emerging Concepts and Unexplored Functional Dimensions of the this compound System

Ongoing research into the this compound system is consistently revealing novel and unforeseen functions for this neuropeptide. While its role in energy homeostasis is firmly established, new evidence indicates that the MCH system is also implicated in a broad spectrum of other physiological functions, including the regulation of mood, stress, and motivation. eurofinsdiscovery.com This presents new opportunities for research into the possible contribution of MCH variants to psychiatric and neurological conditions. The differential coupling of MCH receptors to various G proteins (MCHR1 can couple to Gi/o, Gq/11, and Gs, whereas MCHR2 exclusively couples to Gq/11) implies a level of signaling complexity that is not yet fully understood and could be variably influenced by different variants. researchgate.net

Future investigations are anticipated to concentrate on several yet-to-be-explored aspects of the MCH system. The function of MCH in the peripheral nervous system and in non-neuronal tissues is a subject of increasing research interest. Moreover, the interaction between the MCH system and other signaling pathways in the control of complex behaviors has yet to be fully elucidated. The creation of innovative research instruments, such as new selective antagonists for MCH receptors and sophisticated in vivo imaging methods, will be essential for venturing into these new areas of study. nih.gov A more profound comprehension of the functional variety of MCH variants will be crucial for the creation of targeted treatments for a wide range of human diseases.

Q & A

Q. Table 1: Common Data Sources for MCH Research

| Dataset | Variables Covered | Strengths | Limitations |

|---|---|---|---|

| NHANES | Nutritional, demographic, health outcomes | Nationally representative | Limited longitudinal data |

| PRAMS | Maternal behaviors, birth outcomes | State-level granularity | Self-reported bias |

| Autism Speaks MSSNG | Genomic variants, ASD/DD comorbidities | High-resolution genomic data | Restricted access protocols |

Which secondary datasets are most appropriate for studying this compound, and what are their methodological strengths/limitations?

Answer:

Secondary datasets reduce data collection costs but require careful evaluation:

- National datasets : HRSA’s Uniform Data System (UDS) provides maternal health service utilization metrics, while CDC’s PRAMS offers state-level birth outcome data. These are ideal for ecological or population-level studies but may lack granular genetic data .

- Genomic repositories : Databases like dbGaP include variant-phenotype associations but often lack socio-environmental context, necessitating linkage to demographic datasets .

- Limitations : Inconsistent variant annotation (e.g., non-standardized reporting of multi-gene interactions) can complicate cross-study comparisons .

How can researchers design mixed-methods studies to address complex interactions between genetic variants and socio-environmental factors in MCH outcomes?

Answer:

Mixed-methods approaches integrate quantitative and qualitative

- Quantitative component : Use cohort studies or quasi-experimental designs to test associations (e.g., between a specific variant and neonatal outcomes) .

- Qualitative component : Conduct interviews/focus groups to explore contextual factors (e.g., healthcare access disparities moderating variant effects) .

- Integration : Triangulate findings using frameworks like the Social Determinants of Health (SDOH) to identify pathways for intervention .

Q. Example Design :

- Quantitative : Regression analysis of SDAR data to identify variant-outcome associations.

- Qualitative : Ethnographic analysis of caregiving practices in high-risk communities.

- Mixed Analysis : Geospatial mapping of genetic risk clusters alongside healthcare resource availability .

What strategies are effective in resolving contradictions between epidemiological data and genetic findings in this compound research?

Answer:

Contradictions often arise from methodological heterogeneity:

- Data harmonization : Standardize variant classification (e.g., using ClinVar guidelines) and adjust for confounders (e.g., ancestry, socioeconomic status) .

- Sensitivity analysis : Test robustness of associations across subpopulations or alternative statistical models (e.g., Mendelian randomization vs. multivariate regression) .

- Cross-disciplinary validation : Collaborate with geneticists and epidemiologists to reconcile discordant results (e.g., a variant may show strong lab-based pathogenicity but weak population-level effects due to modifier genes) .

What ethical guidelines must be followed when collecting and analyzing sensitive data in this compound research?

Answer:

Ethical rigor is critical for studies involving vulnerable populations:

- Informed consent : Disclose data-sharing plans (e.g., genomic data depersonalization protocols) and potential risks (e.g., stigmatization) .

- Data security : Use encrypted repositories (e.g., NIH’s Genomic Data Commons) and comply with regulations like HIPAA and GDPR .

- Equity : Ensure underrepresented groups (e.g., racial/ethnic minorities) are included in study design and benefit from findings .

How can simulation models be optimized to predict the impact of emerging variants on MCH outcomes?

Answer:

Simulations require balancing biological plausibility and computational feasibility:

- Parameter calibration : Use longitudinal datasets (e.g., COVID-19 MCH trackers) to inform transmission or gene-environment interaction rates .

- Validation : Compare model outputs with real-world outcomes (e.g., Delta variant’s impact on prenatal care access) .

- Tool selection : Leverage platforms like R/Stan for Bayesian modeling or Python’s SimPy for agent-based simulations .

Example Application :

A simulation modeling the effect of a novel genetic variant on preterm birth rates might integrate:

- Genotypic frequencies from 1000 Genomes Project.

- Environmental stressors (e.g., air quality data).

- Healthcare intervention scenarios (e.g., targeted prenatal screenings) .

Key Takeaways for Researchers

- Basic research focuses on foundational questions (e.g., data sourcing, ethical compliance).

- Advanced research demands integration of multidisciplinary methods (e.g., mixed-models, simulation).

- Prioritize methodological transparency and reproducibility to address evolving challenges in this compound research .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.